molecular formula C17H15ClN2O3S B12185177 4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12185177
M. Wt: 362.8 g/mol
InChI Key: YBWQIYQJTSTVOX-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzenesulfonyl chloride and 3-aminoquinoline.

    Reaction: The reaction between 4-chloro-3-ethoxybenzenesulfonyl chloride and 3-aminoquinoline is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform.

    Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions in organic solvents like toluene or ethanol.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, making it a candidate for drug development.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular mechanisms.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
  • 4-chloro-3-ethoxy-N-(5-quinolinyl)benzenesulfonamide
  • 3-chloro-4-ethoxy-N-(3-quinolinyl)benzenesulfonamide

Comparison

  • 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide : This compound has a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
  • 4-chloro-3-ethoxy-N-(5-quinolinyl)benzenesulfonamide : The position of the quinoline moiety is different, which can influence its biological activity and binding affinity.
  • 3-chloro-4-ethoxy-N-(3-quinolinyl)benzenesulfonamide : The position of the chloro and ethoxy groups is swapped, potentially altering its chemical properties and reactivity.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-17-10-14(7-8-15(17)18)24(21,22)20-13-9-12-5-3-4-6-16(12)19-11-13/h3-11,20H,2H2,1H3

InChI Key

YBWQIYQJTSTVOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl

Origin of Product

United States

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